molecular formula C17H24O2 B5791160 [4-(4-Propylcyclohexyl)phenyl] acetate

[4-(4-Propylcyclohexyl)phenyl] acetate

Cat. No.: B5791160
M. Wt: 260.4 g/mol
InChI Key: ORSIYCPFFIHDDM-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)phenyl] acetate: is an organic compound characterized by a phenyl ring substituted with a propylcyclohexyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl] acetate typically involves the esterification of [4-(4-Propylcyclohexyl)phenol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Propylcyclohexyl)phenyl] acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the acetate moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Amides, esters, ethers.

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Propylcyclohexyl)phenyl] acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4-Propylcyclohexyl)phenyl] acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active phenol derivative, which can then interact with enzymes or receptors in biological systems. The propylcyclohexyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [4-(4-Butylcyclohexyl)phenyl] acetate
  • [4-(4-Ethylcyclohexyl)phenyl] acetate
  • [4-(4-Methylcyclohexyl)phenyl] acetate

Comparison: Compared to its analogs, [4-(4-Propylcyclohexyl)phenyl] acetate exhibits unique properties due to the length and branching of the propyl group. This structural variation can affect the compound’s physical properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIYCPFFIHDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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